molecular formula C15H16N2O B7457907 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide

6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide

Cat. No. B7457907
M. Wt: 240.30 g/mol
InChI Key: LGNLSGRHVQITAO-UHFFFAOYSA-N
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Description

6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide, also known as MPEC, is a chemical compound that belongs to the class of pyridine carboxamides. MPEC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in various physiological processes such as learning, memory, and attention. 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide enhances the activity of the α7 nAChR, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and physiological effects:
6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide has been shown to improve cognitive function in animal models and humans. It has also been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress and inflammation. 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide in lab experiments is its ability to enhance cognitive function and protect against neuronal damage. However, 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide has limited solubility in water, which can make it difficult to dissolve in certain experimental conditions. Additionally, 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide can be expensive to synthesize, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide. One potential direction is the development of more efficient synthesis methods to reduce the cost of producing 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide. Another direction is the study of 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide in combination with other compounds to determine its potential synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide involves the reaction between 6-methylpyridine-3-carboxylic acid and 1-phenylethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide.

Scientific Research Applications

6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance cognitive function. 6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-8-9-14(10-16-11)15(18)17-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNLSGRHVQITAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(1-phenylethyl)pyridine-3-carboxamide

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